sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate
Description
Sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate is a sulfonimidate derivative characterized by a pyridine core substituted with a trifluoroethoxy group at position 3 and a sulfonimidate moiety linked to a 4,6-dimethoxy-2-pyrimidinylamino group. This compound is structurally analogous to sulfonamide herbicides and proton pump inhibitors, sharing key pharmacophoric features such as the pyrimidinylamino and sulfonimidate groups, which are critical for biological activity .
Properties
Molecular Formula |
C14H13F3N5NaO6S |
|---|---|
Molecular Weight |
459.34 g/mol |
IUPAC Name |
sodium;N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonimidate |
InChI |
InChI=1S/C14H14F3N5O6S.Na/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23,24,25);/q;+1/p-1 |
InChI Key |
VHYGNEHURXFXSU-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)N=S(=O)(C2=C(C=CC=N2)OCC(F)(F)F)[O-])OC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound integrates a pyridine core substituted with a trifluoroethoxy group at position 3 and a sulfonimidate group at position 2, linked to a 4,6-dimethoxypyrimidinylamino moiety. Key challenges include:
Synthesis of the Pyrimidine Precursor
The 4,6-dimethoxy-2-aminopyrimidine fragment is synthesized via cyclocondensation and methoxylation.
Cyclocondensation of Malonic Diester and Guanidine
Malonic diester reacts with guanidine nitrate under alkaline conditions to form 2-amino-4,6-dihydroxypyrimidine. Sodium methoxide-mediated methoxylation replaces hydroxyl groups with methoxy groups, yielding 2-amino-4,6-dimethoxypyrimidine (yield: 85–92%).
Reaction Conditions :
- Solvent : Methanol/water (3:1 v/v)
- Temperature : 60–80°C
- Catalyst : Sodium methoxide (2 equiv)
Alternative Route Using Thiourea and Acetylacetone
Cyclocondensation of acetylacetone and thiourea in hydrochloric acid produces 4,6-dimethyl-2-mercaptopyrimidine, followed by methylation with dimethyl carbonate (DMC) and tetrabutylammonium bromide (TBAB) to form 4,6-dimethyl-2-methylthiopyrimidine. Subsequent oxidation with hydrogen peroxide and sodium tungstate yields the sulfonyl derivative.
Functionalization of the Pyridine Core
Introduction of Trifluoroethoxy Group
3-Hydroxypyridine undergoes alkylation with 2,2,2-trifluoroethyl bromide in the presence of potassium carbonate.
Optimized Protocol :
- Molar Ratio : 1:1.2 (pyridine:alkylating agent)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C, 12 hours
- Yield : 78–85%
Sulfonimidate Formation
The sulfonimidate group is introduced via sulfonylation followed by oxidation.
Sulfonylation with Chlorosulfonyl Isocyanate
2-Chloropyridine reacts with chlorosulfonyl isocyanate to form the sulfonamide intermediate, which is treated with sodium hydroxide to yield the sodium sulfonimidate.
Critical Parameters :
- Temperature Control : <0°C during sulfonylation to prevent decomposition.
- Base : Sodium hydroxide (2.5 equiv) for neutralization.
Oxidation of Thioether Intermediates
An alternative route involves oxidizing 2-methylthio-pyridine derivatives with hydrogen peroxide (30%) and sodium tungstate catalyst.
Conditions :
Coupling of Pyrimidine and Pyridine Moieties
The final step involves coupling 4,6-dimethoxy-2-aminopyrimidine with the functionalized pyridine sulfonimidate.
Carbodiimide-Mediated Amide Bond Formation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling between the pyrimidine amine and sulfonimidate carboxylate.
Procedure :
- Molar Ratio : 1:1.1 (pyrimidine:pyridine-sulfonimidate)
- Activator : Hydroxybenzotriazole (HOBt)
- Solvent : Dichloromethane (DCM)
- Yield : 65–72%
Purification and Characterization
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactivity is governed by its functional groups:
Sulfonamide Group
-
Hydrolysis : The sulfonamide bond can undergo hydrolysis under acidic or basic conditions, releasing the amine precursor. This is critical for modifying the compound’s biological activity.
-
Nucleophilic substitution : The sulfonamide nitrogen may act as a leaving group in reactions with nucleophiles.
Trifluoroethoxy Substituent
-
Elimination reactions : The trifluoroethoxy group may participate in β-elimination, forming alkene intermediates.
-
Substitution : Replacement of the trifluoroethoxy group with other substituents via nucleophilic aromatic substitution.
Pyrimidine Moiety
-
Electrophilic aromatic substitution : The methoxy-substituted pyrimidine ring may undergo electrophilic reactions, such as nitration or alkylation, at the available positions .
-
Condensation reactions : The amino group at the pyrimidine ring can react with carbonyl compounds (e.g., aldehydes) to form imine derivatives .
Table 2: Functional Group Reactions
| Functional Group | Reaction Type | Example Reagents/Conditions |
|---|---|---|
| Sulfonamide | Hydrolysis | HCl (acidic), NaOH (basic) |
| Trifluoroethoxy | β-Elimination | Heat, strong base |
| Pyrimidine amino | Condensation | Aldehydes, ketones |
Mechanistic Insights
The compound’s structure influences its reactivity:
-
Electron-withdrawing groups (e.g., trifluoroethoxy) enhance the stability of intermediates and direct electrophilic substitution to specific positions.
-
Steric hindrance from the bulky pyridinesulfonimidate moiety may limit certain reactions (e.g., nucleophilic attack at the pyridine ring).
Scientific Research Applications
Sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: It is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of multiple functional groups allows the compound to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-2-[2-fluoro-1-(methoxymethyl carbonyloxy)propyl]-3-pyridine sulfonamide
This compound (from ) shares the 4,6-dimethoxy-2-pyrimidinylamino motif but differs in the sulfonamide group and the 2-fluoro-1-(methoxymethyl carbonyloxy)propyl substituent. The sulfonamide group in this analog may confer higher hydrolytic stability compared to the sulfonimidate in the target compound, but the latter’s sulfonimidate moiety could enhance electrophilicity, improving interactions with enzymatic targets .
N-[3-(Ethanesulfonyl)pyridin-2-yl]-4,6-dimethoxypyrimidin-2-amine
From , this compound replaces the sulfonimidate group with an ethanesulfonyl moiety. However, the absence of the trifluoroethoxy group reduces its lipophilicity, which may limit membrane permeability compared to the target compound .
N-Cyclohexyl-N-{[3-(4,6-dimethoxy-pyrimidin-2-yloxy)pyridin-2-yl]methyl}-4,6-dimethoxypyrimidin-2-amine
highlights this pyrimidinyloxy-substituted pyridine derivative. The cyclohexyl group and methyl linkage introduce steric bulk, which may hinder target access compared to the trifluoroethoxy group in the target compound. The dimethoxy pyrimidine core is retained, suggesting shared mechanisms in herbicidal or enzymatic activity .
Pharmacological and Functional Comparisons
Herbicidal Activity
The trifluoroethoxy group may enhance activity against resistant weed strains due to increased binding to mutated ALS isoforms, a hypothesis supported by studies on fluorinated agrochemicals .
Enzymatic Inhibition
Compared to proton pump inhibitors (), the sulfonimidate group in the target compound mimics sulfonylurea moieties in H+/K+-ATPase inhibitors. However, its pyridine-pyrimidine scaffold may redirect specificity toward plant or microbial targets rather than mammalian proton pumps .
Data Table: Key Properties of Sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate and Analogues
Research Findings and Mechanistic Insights
- Trifluoroethoxy Advantage : The trifluoroethoxy group in the target compound likely enhances herbicidal efficacy by 20–30% compared to methoxy analogs, based on studies of fluorinated agrochemicals (e.g., ).
- Sulfonimidate vs.
- Structural Similarity Challenges: As noted in , similarity metrics (e.g., Tanimoto coefficients) may overestimate functional equivalence; subtle substituent changes (e.g., trifluoroethoxy vs. ethoxy) drastically alter bioactivity .
Q & A
Q. What are the key synthetic strategies for sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate?
- Methodological Answer : The synthesis involves sequential coupling reactions. A brominated intermediate (e.g., 3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonimidate) can react with the pyrimidinyl-amino-oxomethyl moiety via nucleophilic substitution. For example, bromoethoxy intermediates (as in ) are coupled with amine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification typically uses column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the trifluoroethoxy group (δ ~4.5 ppm for -OCH₂CF₃) and pyrimidinyl methoxy groups (δ ~3.9 ppm). 2D NMR (HSQC, HMBC) resolves coupling between sulfonimidate sulfur and adjacent groups .
- HRMS : Confirm molecular weight (e.g., ESI+ mode, resolving isotopic patterns for CF₃ groups) .
- X-ray crystallography : Resolve sulfonimidate stereochemistry and confirm the planar pyrimidine ring (as in for related structures) .
Q. What functional groups dictate its reactivity in biological or chemical systems?
- Methodological Answer :
- Sulfonimidate group : Prone to nucleophilic attack at sulfur, enabling covalent binding to enzymes (e.g., acetolactate synthase in herbicides) .
- Trifluoroethoxy group : Enhances lipophilicity and metabolic stability compared to methoxy analogs .
- Pyrimidinyl-amino-oxomethyl : Participates in hydrogen bonding with biological targets, as seen in sulfonylurea herbicides .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for the pyrimidinyl-amino-oxomethyl moiety?
- Methodological Answer :
- Catalyst screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (pyrimidinyl-amine coupling) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reactions at 80°C reduce side-product formation (e.g., sulfonamide byproducts) .
- Table : Example reaction optimization (hypothetical data based on and ):
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | DMF | 80 | 72 |
| CuI/1,10-phen | DMSO | 100 | 58 |
Q. What analytical challenges arise in resolving the stereochemistry of the sulfonimidate group?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray crystallography : Resolve sulfur stereochemistry (R/S configuration) via anomalous scattering (as in for pyrimidine analogs) .
- Dynamic NMR : Detect inversion barriers in sulfonimidate stereoisomers at low temperatures (-40°C) .
Q. How does the trifluoroethoxy group influence bioactivity compared to ethoxy or methoxy analogs?
- Methodological Answer :
- Enzymatic assays : Compare IC₅₀ values against acetolactate synthase (ALS) using leaf disk assays (e.g., 10–100 µM test concentrations) .
- Metabolic stability : Incubate with liver microsomes; trifluoroethoxy reduces CYP450-mediated oxidation vs. ethoxy (t₁/₂ > 120 min) .
- Lipophilicity : Measure logP via shake-flask method (expected logP ~2.5 for CF₃ vs. ~1.8 for OCH₃) .
Q. How can discrepancies in enzymatic inhibition data be resolved?
- Methodological Answer :
- Purity verification : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to ensure >98% purity .
- Counterion effects : Test sodium vs. potassium salts (sodium may enhance solubility and bioavailability) .
- Control experiments : Include nicosulfuron () as a positive control for ALS inhibition .
Q. What computational methods predict interactions with target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with ALS crystal structure (PDB: 1NZS) to model binding poses .
- MD simulations : Run 100-ns simulations in GROMACS to assess sulfonimidate-enzyme complex stability .
- QSAR models : Corporate Hammett constants (σ) for substituents (e.g., CF₃ vs. OCH₃) to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
